molecular formula C19H28O2 B1148676 5α-Androst-1-en-17α-ol-3-one CAS No. 54631-36-6

5α-Androst-1-en-17α-ol-3-one

Cat. No.: B1148676
CAS No.: 54631-36-6
M. Wt: 288.42
InChI Key:
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Description

5α-Androst-1-en-17α-ol-3-one: is a synthetic anabolic-androgenic steroid (AAS) that is structurally related to testosterone. It is known for its androgenic and anabolic properties, making it a compound of interest in various fields, including sports, medicine, and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5α-Androst-1-en-17α-ol-3-one typically involves multiple steps, starting from simpler steroid precursors. One common method involves the reduction of dehydroepiandrosterone (DHEA) to produce the desired compound. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5α-Androst-1-en-17α-ol-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction to produce more saturated steroids using reducing agents like LiAlH4 or NaBH4.

    Substitution: Halogenation or alkylation reactions using reagents such as halogens (Cl2, Br2) or alkyl halides (R-X).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in THF, NaBH4 in ethanol.

    Substitution: Halogens in the presence of light or heat, alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

Mechanism of Action

5α-Androst-1-en-17α-ol-3-one exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular pathways involved include the activation of protein synthesis and inhibition of protein degradation, contributing to muscle growth and strength .

Comparison with Similar Compounds

Uniqueness: 5α-Androst-1-en-17α-ol-3-one is unique due to its specific structural configuration, which provides a balance of anabolic and androgenic effects. Its synthetic nature allows for modifications that can enhance its stability and bioavailability .

Properties

CAS No.

54631-36-6

Molecular Formula

C19H28O2

Molecular Weight

288.42

Origin of Product

United States

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